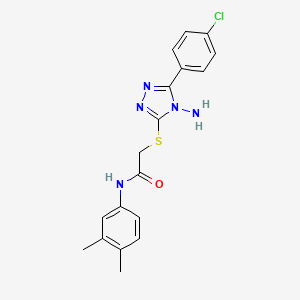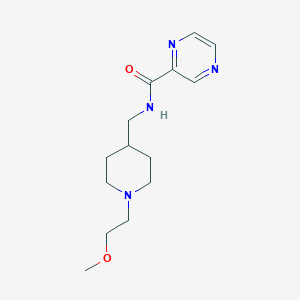
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound consists of a pyrimidine core substituted with dimethylamino and methyl groups at the 6th and 2nd positions, respectively, and an aminoethyl group attached to a phenylacetamide moiety containing a fluorine substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide can be achieved through multi-step organic synthesis. One of the possible synthetic routes could involve:
Preparation of 6-(dimethylamino)-2-methylpyrimidine by a cyclization reaction of appropriate precursors.
Reaction of this intermediate with an aminoethylating agent.
Coupling the obtained product with 4-fluorophenylacetic acid under amide bond formation conditions.
Industrial Production Methods: The industrial production of this compound may involve optimized large-scale synthesis techniques, including continuous flow chemistry to enhance efficiency and yield. Key steps likely involve optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentration to ensure maximum conversion and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino group or methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the nitro groups if any derivatives are synthesized.
Substitution: Halogen substitution reactions at the fluorophenyl moiety can introduce other functional groups.
Common Reagents and Conditions Used:
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of reagents like lithium halides or metal-catalyzed coupling reactions.
Major Products Formed from These Reactions:
Oxidation can yield N-oxide derivatives.
Reduction may result in amine derivatives.
Substitution can lead to a variety of substituted phenylacetamide products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology:
Explored as a potential therapeutic agent due to its structural properties.
May act as a chemical probe in biological assays.
Medicine:
Investigated for activity against specific biological targets such as enzymes or receptors.
Industry:
Used in the development of materials with specific properties.
Potentially useful in manufacturing processes for pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the function of these targets, resulting in the desired biological or chemical effect. The compound's structure allows it to fit into the active site or binding pocket of the target molecule, leading to its pharmacological or biological activity.
Vergleich Mit ähnlichen Verbindungen
N-(2-(pyrimidin-4-ylamino)ethyl)-2-phenylacetamide
N-(2-(6-amino-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenylacetamide
N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)-2-(3-fluorophenyl)acetamide
Eigenschaften
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-12-21-15(11-16(22-12)23(2)3)19-8-9-20-17(24)10-13-4-6-14(18)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCUEUWYFASII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)



![ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2762383.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)





![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)

![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid](/img/structure/B2762396.png)
